molecular formula C16H17FN4O3 B2667661 3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034436-16-1

3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B2667661
CAS RN: 2034436-16-1
M. Wt: 332.335
InChI Key: CMNUKJQZIDEMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H17FN4O3 and its molecular weight is 332.335. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Piperidines in Drug Discovery

Fluorinated piperidines, akin to the mentioned compound, are highly sought after in pharmaceutical and agrochemical research due to their unique properties. A study by Wagener et al. (2020) presented a robust method for the cis-selective hydrogenation of fluoropyridines to produce a broad spectrum of (multi)fluorinated piperidines. This methodology allows for the chemoselective reduction of fluoropyridines while tolerating other heteroaromatic systems, paving the way for the synthesis of fluorinated derivatives of significant drug compounds and a straightforward approach for generating enantioenriched fluorinated piperidines (Wagener et al., 2020).

Molecular Docking and Anticancer Research

The synthesis and estrogen receptor binding affinity of pyrimidine-piperazine-chromene and -quinoline conjugates, incorporating elements similar to the compound , have been explored by Parveen et al. (2017). These compounds were synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells, highlighting their potential in anticancer research. Molecular docking studies further supported their promising anti-proliferative activities (Parveen et al., 2017).

Antimycobacterial Activities

Kumar et al. (2008) investigated the antimycobacterial activities of spiro-piperidin-4-ones, demonstrating an atom-economic and stereoselective synthesis approach. These compounds showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis. This research underscores the importance of fluoropyrimidine and piperidine derivatives in developing new antimicrobial agents (Kumar et al., 2008).

Quantum Chemical and Molecular Dynamic Studies

The corrosion inhibition properties of piperidine derivatives on the corrosion of iron were examined by Kaya et al. (2016), providing insight into the interaction of similar fluoropyrimidine derivatives with metal surfaces. This research has implications for the development of new corrosion inhibitors, showcasing the versatility of fluoropyrimidine and piperidine derivatives in applications beyond pharmacology (Kaya et al., 2016).

properties

IUPAC Name

3-[3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3/c1-20-6-3-5-13(14(20)22)15(23)21-7-2-4-12(10-21)24-16-18-8-11(17)9-19-16/h3,5-6,8-9,12H,2,4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNUKJQZIDEMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

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